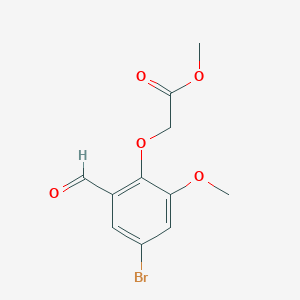
Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C11H11BrO5 . It has a molecular weight of 303.11 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate” consists of a bromine atom, a formyl group, and a methoxy group attached to a phenyl ring, which is further connected to an acetate group via an oxygen atom .Physical And Chemical Properties Analysis
“Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate” is a solid substance . It has a molecular weight of 303.11 . More specific physical and chemical properties are not available in the sources retrieved.科学的研究の応用
Organic Synthesis
The synthesis and characterization of compounds similar to Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate are crucial in organic chemistry, providing insights into their structural properties and potential as intermediates for further chemical reactions. Studies like the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid indicate the versatility of these compounds in forming new chemical entities with varied biological activities (Noolvi et al., 2016).
Antioxidant and Anticancer Activities
Bromophenol derivatives from marine sources like the red alga Rhodomela confervoides have been shown to exhibit potent antioxidant activities. This suggests potential applications in preventing oxidative stress-related diseases. Moreover, certain synthesized methylated and acetylated derivatives of natural bromophenols display significant antioxidant and anticancer activities, underscoring their potential in drug development for cancer therapy (Hui Dong et al., 2022).
Antimicrobial Effects
Research on bromophenol derivatives also highlights their antimicrobial potential. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant in vitro antimicrobial activities against various strains of microbes, pointing to their use in developing new antimicrobial agents (M. Noolvi et al., 2016).
特性
IUPAC Name |
methyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-4-8(12)3-7(5-13)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFBLVVDQUNHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)OC)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

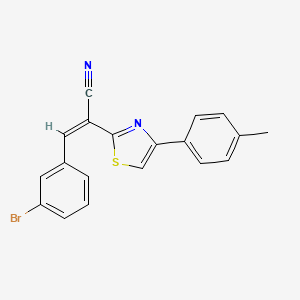
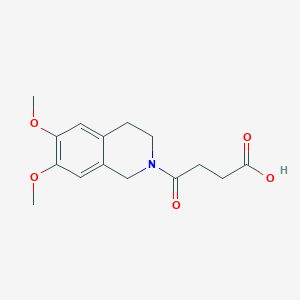
![3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743960.png)
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)
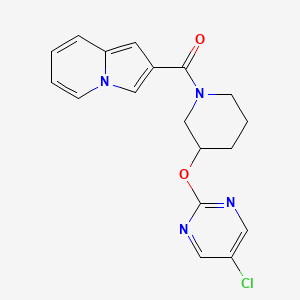
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)




![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
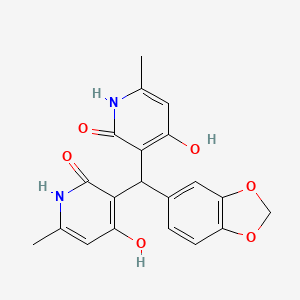
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)